REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][NH2:4].[C:5]1(=[O:10])[O:9][CH:7]([CH3:8])[CH2:6]1>O>[OH:9][CH:7]([CH3:8])[CH2:6][C:5]([NH:1][CH2:2][CH2:3][NH2:4])=[O:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC(C)O1)=O
|
Name
|
desired base
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
gentle cooling at 20°-30° C.
|
Type
|
DISTILLATION
|
Details
|
the reaction mixture is distilled off in a vacuum
|
Type
|
CUSTOM
|
Details
|
the crystal slurry obtained
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over sulphuric acid in a desiccator
|
Type
|
CUSTOM
|
Details
|
There are obtained 122.4 g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |